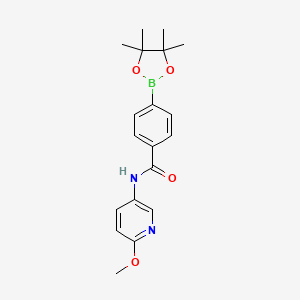

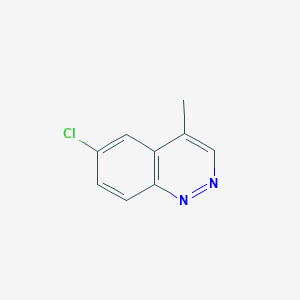

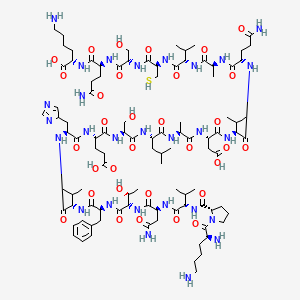

![molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7](/img/structure/B1628981.png)

2-Phenylbenzo[B]fluoranthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

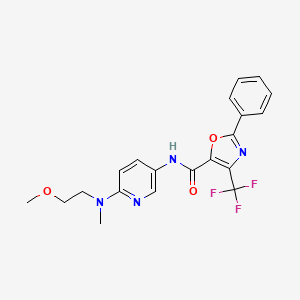

The synthesis of 2-Phenylbenzo[B]fluoranthene involves constructing the benzo[B]fluoranthene core with a phenyl substituent. Researchers have developed various synthetic routes to access this compound, including cyclization reactions and annulation strategies. The most recent method reported in the literature involves the formation of the furo[2,3-b]quinoxaline core, which serves as the backbone for this compound derivatives .

Physical And Chemical Properties Analysis

- Photoluminescence Quantum Yield : The absolute photoluminescence quantum yield of this compound in solid powders is approximately 22.1% , with variations in different solvents and film matrices .

- Thin Film Transistors : The thin film organic field-effect transistor of this compound exhibits a hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹ .

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[B]fluoranthene primarily relates to its role in organic optoelectronic devices. As a promising candidate for building multifunctional organic optoelectronics, it exhibits solid-state luminescence and reasonable hole mobility. Its aggregation-induced emissive enhancement behavior makes it suitable for applications in organic light-emitting transistors and electrically driven organic lasers .

properties

IUPAC Name |

12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFFOVPLXZINDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610651 |

Source

|

| Record name | 2-Phenylbenzo[e]acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210487-01-7 |

Source

|

| Record name | 2-Phenylbenzo[e]acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.